4,5-Diamino-5-oxopentanoic acid
Overview
Description
. This is in contrast to the proteinogenic amino acid glutamine, which is the 5-amide of glutamic acid. Isoglutamine can form the C-terminus of a peptide chain, as in muramyl dipeptide, a constituent of bacterial cell walls .
Mechanism of Action
Target of Action
Isoglutamine, also known as 4,5-Diamino-5-oxopentanoic acid, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12) . ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).
Mode of Action
It is known to interact with its target, the atp synthase subunit b, which plays a vital role in the production of atp . This interaction could potentially influence the energy production within the cell, affecting its growth and survival.
Biochemical Pathways
Isoglutamine is a gamma amino acid derived from glutamic acid by substituting the carboxyl group in position 1 with an amide group . It can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid
Result of Action
Given its interaction with atp synthase, it may influence the energy production within the cell, potentially affecting cell growth and survival .
Action Environment
It is known that various environmental and metabolic factors can affect the efficacy of amino acids
Biochemical Analysis
Biochemical Properties
Isoglutamine can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .
Cellular Effects
It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .
Molecular Mechanism
It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .
Metabolic Pathways
Isoglutamine is derived from glutamic acid by substituting the carboxyl group in position 1 with an amide group . This is in contrast to the proteinogenic amino acid glutamine, which is the 5-amide of glutamic acid .
Preparation Methods
Isoglutamine can be synthesized through various methods. One common synthetic route involves the use of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride followed by deacetylation . The α-phenyl-N-acetylglucosaminide is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside, which is condensed with L-Ala-D-isoglutamine benzyl ether using the activated ester method . Sequential removal of glycopeptide protecting groups via acid hydrolysis and catalytic hydrogenolysis gives the target product .
Chemical Reactions Analysis
Isoglutamine undergoes various chemical reactions, including condensation and hydrolysis. For example, it can be synthesized into N-acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside through a series of reactions involving phenol and zinc chloride . The compound can also participate in reactions with phenols in refluxing dichloroethane in the presence of anhydrous iron(III) chloride or copper(II) sulfate . Major products formed from these reactions include glycosidic derivatives with varying biological activities .
Scientific Research Applications
Isoglutamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a key component of muramyl dipeptide, the smallest peptidoglycan fragment able to trigger an immune response by activating the NOD2 receptor . Structural modifications of muramyl dipeptide can lead to analogues with improved immunostimulating properties . Isoglutamine is also used in the synthesis of various glycosidic derivatives, which have been studied for their immunostimulatory activity in vitro and in vivo .
Comparison with Similar Compounds
Isoglutamine is similar to other amino acids derived from glutamic acid, such as glutamine. its unique structure, with the amide group in position 1, distinguishes it from glutamine, which has the amide group in position 5 . Other similar compounds include various glycosidic derivatives of muramyl dipeptide, such as β-phenyl-MDP and β-p-aminophenylglycoside . These compounds share similar immunostimulatory properties but differ in their specific biological activities and applications .
Properties
IUPAC Name |
4,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901304 | |
Record name | Isoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-48-3, 617-63-0 | |
Record name | 4,5-Diamino-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOGLUTAMINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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